5-Ethyl-2-methylbenzene-1,3-diol
Description
5-Ethyl-2-methylbenzene-1,3-diol (CAS: 94632-39-0) is a dihydroxy aromatic compound with a benzene ring substituted with an ethyl group at position 5 and a methyl group at position 2. Its molecular formula is C₉H₁₂O₂, and its structure has been confirmed via ¹³C-NMR spectroscopy, which shows characteristic peaks for the ethyl, methyl, and hydroxyl groups . The compound’s two hydroxyl groups at positions 1 and 3 confer acidity and hydrogen-bonding capabilities, while the alkyl substituents influence its solubility and steric interactions.

Its synthesis typically involves alkylation and deprotection steps, as seen in analogous compounds like 5-propylbenzene-1,3-diol and 5-butylbenzene-1,3-diol .
Properties
CAS No. |
34745-52-3 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-ethyl-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-8(10)6(2)9(11)5-7/h4-5,10-11H,3H2,1-2H3 |
InChI Key |
CUEMVIJZQVZJRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methylbenzene-1,3-diol can be achieved through various synthetic routes. One common method involves the alkylation of resorcinol with ethyl and methyl groups. This can be done using Friedel-Crafts alkylation, where resorcinol reacts with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes steps such as bromination, methylation, and demethylation, followed by purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Ethyl-2-methylbenzene-1,3-diol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylbenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The key differentiators among benzene-1,3-diol derivatives are substituent type, position, and chain length. Below is a comparative analysis:
Physicochemical Properties
- Solubility: The ethyl and methyl groups in this compound enhance solubility in organic solvents (e.g., acetone, ethanol) compared to longer alkyl chains (e.g., pentadecyl) . Methoxy derivatives exhibit greater solubility in aprotic solvents due to reduced hydrogen bonding .
Acidity :
Thermal Stability :
- Longer alkyl chains (e.g., pentadecyl) increase melting points but reduce volatility .
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